

# GSK8062: A Technical Guide to its Patent and Intellectual Property Landscape

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GSK8062** is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. As a key regulator of these metabolic pathways, FXR has emerged as a promising therapeutic target for a variety of diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. This technical guide provides an in-depth overview of the patent and intellectual property landscape surrounding **GSK8062**, including details on its composition of matter patent, its mechanism of action, and key experimental data.

### **Patent Information**

The primary intellectual property protecting **GSK8062** is the patent application WO2008157271, titled "FARNESOID X RECEPTOR AGONISTS". This patent, filed by GlaxoSmithKline, discloses a series of isoxazole derivatives as potent FXR agonists.

Key Patent Details:



| Feature            | Information                                                                                                |
|--------------------|------------------------------------------------------------------------------------------------------------|
| Patent Number      | WO2008157271                                                                                               |
| Publication Date   | December 24, 2008                                                                                          |
| Applicant/Assignee | GlaxoSmithKline LLC                                                                                        |
| Inventors          | Bass, Jonathan Y.; Caravella, Justin A.; et al.                                                            |
| Title              | FARNESOID X RECEPTOR AGONISTS                                                                              |
| Core Claim         | Composition of matter for a series of isoxazole derivatives, including the compound identified as GSK8062. |

The patent claims cover the chemical structure of **GSK8062**, its pharmaceutically acceptable salts, and its use in the treatment of FXR-mediated diseases. Specifically, **GSK8062** is identified within the examples of the patent as a potent FXR agonist.

#### Chemical Structure of **GSK8062**:

 IUPAC Name: 6-(4-((3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4isoxazolyl)methoxy)phenyl)-1-Naphthalenecarboxylic acid

CAS Number: 943549-47-1

Molecular Formula: C30H23Cl2NO4

Molecular Weight: 532.41 g/mol

## **Mechanism of Action and Signaling Pathway**

**GSK8062** exerts its therapeutic effects by binding to and activating the Farnesoid X Receptor. FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). Upon activation by an agonist like **GSK8062**, this heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic processes.



One of the primary functions of FXR activation is the regulation of bile acid homeostasis. FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7 $\alpha$ -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This creates a negative feedback loop to control bile acid levels.[1] Additionally, FXR activation in the intestine stimulates the release of Fibroblast Growth Factor 19 (FGF19), which also acts to suppress CYP7A1 expression in the liver.

The following diagram illustrates the core FXR signaling pathway:



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of **GSK8062** via the Farnesoid X Receptor (FXR).

## **Experimental Data and Protocols**

The primary source of publicly available experimental data for **GSK8062** is the scientific publication by Bass et al. in Bioorganic & Medicinal Chemistry Letters (2011). This paper details the discovery and optimization of a series of conformationally constrained FXR agonists, including **GSK8062**.

### In Vitro FXR Agonist Activity

The potency of **GSK8062** as an FXR agonist was determined using a cell-based reporter gene assay.

Experimental Protocol: FXR Reporter Gene Assay



- Cell Line: HEK293 cells were transiently co-transfected with expression vectors for human FXR and RXRα, along with a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase reporter gene.
- Compound Treatment: Transfected cells were treated with varying concentrations of GSK8062 or a reference agonist (e.g., GW4064).
- Incubation: Cells were incubated for 24 hours to allow for receptor activation and reporter gene expression.
- Luciferase Assay: Luciferase activity was measured using a luminometer, and the results were expressed as the fold activation over the vehicle control.
- Data Analysis: The EC<sub>50</sub> value, representing the concentration of the compound that elicits 50% of the maximal response, was calculated from the dose-response curve.

#### Quantitative Data:

| Compound           | FXR Agonist EC₅₀ (nM) |
|--------------------|-----------------------|
| GSK8062            | 5                     |
| GW4064 (Reference) | 30                    |

Data extracted from Bass et al., Bioorg. Med. Chem. Lett. 2011.

The data clearly indicates that **GSK8062** is a highly potent FXR agonist, with an EC<sub>50</sub> in the low nanomolar range, making it significantly more potent than the reference compound GW4064 in this assay.

## Synthesis of GSK8062

The synthesis of **GSK8062**, as described in the supporting information of the Bass et al. publication, involves a multi-step synthetic route. A generalized workflow for the synthesis is presented below.





Click to download full resolution via product page

Figure 2: Generalized synthetic workflow for GSK8062.

Detailed Experimental Protocol (Conceptual Outline):

The synthesis begins with the construction of the substituted isoxazole ring system from commercially available starting materials. This is typically achieved through a condensation reaction followed by cyclization. The resulting isoxazole intermediate is then alkylated with a suitable brominated intermediate to introduce the ether linkage. A key step in the synthesis is a Suzuki coupling reaction to connect the isoxazole-phenyl ether moiety with the naphthalene carboxylic acid precursor. The final step involves the saponification of the ester to yield the carboxylic acid of **GSK8062**. Each step requires specific reaction conditions, solvents, and purification methods, which are detailed in the supplementary materials of the cited publication.

### Conclusion

**GSK8062** is a potent, non-steroidal FXR agonist with a well-defined intellectual property position, primarily established by the patent application WO2008157271. Its mechanism of action through the FXR signaling pathway has significant therapeutic potential for metabolic diseases. The publicly available data demonstrates its high in vitro potency. This technical guide provides a foundational understanding of the key intellectual property and scientific data related to **GSK8062** for professionals in the field of drug discovery and development. For further detailed experimental procedures, it is recommended to consult the primary scientific literature and the full patent documentation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Farnesoid X receptor Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [GSK8062: A Technical Guide to its Patent and Intellectual Property Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672400#gsk8062-patent-and-intellectual-property-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com